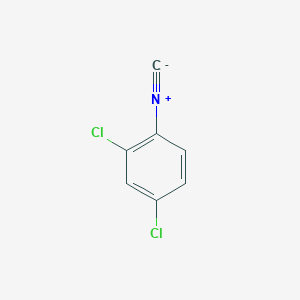

2,4-Dichloro-1-isocyanobenzene

説明

2,4-Dichloro-1-isocyanobenzene is an aromatic compound characterized by the presence of two chlorine atoms and an isocyano group attached to a benzene ring. This compound is part of the broader class of chlorinated aromatic compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production .

化学反応の分析

Types of Reactions: 2,4-Dichloro-1-isocyanobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Typically requires strong electrophiles and a catalyst such as aluminum chloride.

Nucleophilic Substitution: Often performed in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products:

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.

科学的研究の応用

Applications Overview

Case Study 1: Organic Synthesis Applications

In the realm of organic synthesis, 2,4-Dichloro-1-isocyanobenzene serves as a crucial building block. It acts as a cleavable isocyanide in Ugi reactions. The methodologies employed include using this compound as a strong nucleophile in Michael addition reactions. In various trials, high yields were consistently reported, demonstrating its utility in synthesizing complex organic molecules .

Case Study 2: Environmental Monitoring

The compound's role as a DDT metabolite has been extensively studied. Through photochemical synthesis methods, researchers have isolated it from various environmental samples including marine mammals and human milk. The findings revealed that both cis- and trans-forms were present in significant quantities across diverse ecosystems, highlighting its environmental impact and persistence.

Case Study 3: Nanoparticle Stabilization

In nanoparticle research, this compound has been utilized to stabilize ruthenium nanoparticles. The self-assembly process involves forming interfacial bonds that lead to new spectral properties. This application showcases the compound's potential in material science, particularly for developing advanced nanomaterials with unique properties.

Case Study 4: Green Chemistry Innovations

The compound has also been applied in green chemistry for synthesizing isocyanides sustainably. Researchers demonstrated that using phosphorus oxychloride with triethylamine led to rapid synthesis with minimal waste. This approach aligns with contemporary goals of reducing environmental impact while maintaining high efficiency in chemical processes.

作用機序

The mechanism of action of 2,4-Dichloro-1-isocyanobenzene involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to inhibition or modification of their function. The chlorine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during these interactions .

類似化合物との比較

2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar chlorinated aromatic structure but different functional groups and applications.

2-Chloro-1,4-dimethoxybenzene: Another chlorinated aromatic compound used in organic synthesis.

Uniqueness: 2,4-Dichloro-1-isocyanobenzene is unique due to its isocyano group, which imparts distinct reactivity and applications compared to other chlorinated aromatics. This functional group allows it to participate in a wider range of chemical reactions and form stable complexes with biological targets, making it valuable in both synthetic and biological research.

生物活性

2,4-Dichloro-1-isocyanobenzene (DCIB) is a chemical compound that has garnered attention due to its biological activity, particularly regarding its potential toxicity and interactions with biological systems. This article delves into the various aspects of DCIB's biological activity, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

DCIB is characterized by its molecular formula C_7H_3Cl_2N and features a benzene ring substituted with two chlorine atoms and an isocyanate group. This unique structure contributes to its stability and reactivity, influencing its biological interactions.

DCIB's biological activity is primarily attributed to its ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The compound has been shown to induce DNA modifications and chromosomal damage both in vitro and in vivo, indicating potential genotoxicity.

Interaction with Biological Molecules

Research indicates that DCIB can form adducts with nucleophiles such as amino acids and proteins. These interactions may contribute to its toxicity profile by disrupting normal cellular functions. Environmental factors also play a role in influencing the stability and reactivity of DCIB within biological systems .

In Vitro Studies

In vitro studies have demonstrated that DCIB can induce significant cytotoxic effects in various cell lines. For example, exposure to DCIB has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage .

In Vivo Studies

In vivo studies involving animal models have revealed concerning findings regarding the carcinogenic potential of DCIB. For instance, dietary administration of related compounds has shown significant increases in the incidence of liver tumors in mice .

Table 1: Summary of In Vivo Toxicological Findings

| Study | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| IARC Monographs | Mice | 1500-6000 | Increased incidence of hepatocellular adenoma and carcinoma |

| IARC Monographs | Rats | 1500-3000 | Significant increase in renal cell adenoma and carcinoma |

Case Studies

- Carcinogenicity Assessment : A study published in IARC Monographs reported that male mice exposed to high doses of DCIB exhibited a significant increase in hepatocellular adenomas and carcinomas. The incidence rates were notably higher than control groups, indicating a clear dose-response relationship .

- Environmental Impact : Another study highlighted the detection of DCIB in various environmental samples, including human milk and marine mammals, raising concerns about its bioaccumulation and potential effects on wildlife and human health.

特性

IUPAC Name |

2,4-dichloro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTZTTXSAKLZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400888 | |

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143954-64-7 | |

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。